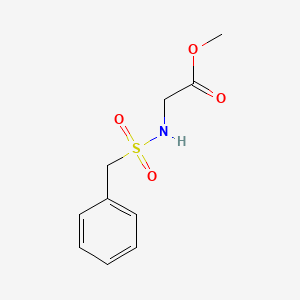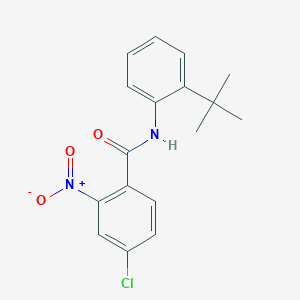![molecular formula C10H8N4O4 B5693459 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid, also known as TMB-5, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications as a biochemical tool. TMB-5 has been studied for its ability to act as a fluorescent probe for metal ions, as well as its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid as a fluorescent probe for metal ions involves the coordination of the tetrazole group with the metal ion, resulting in a change in the fluorescence properties of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid. The mechanism of action of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent involves its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes involved in disease progression.
Biochemical and Physiological Effects:
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases. 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activity of enzymes involved in disease progression, such as acetylcholinesterase in Alzheimer's disease and aldose reductase in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments include its ability to act as a fluorescent probe for metal ions and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments include its relatively low yield in the synthesis process and the need for further studies to determine its safety and efficacy as a therapeutic agent.
Direcciones Futuras
For 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid research include further studies on its potential as a therapeutic agent for various diseases, as well as the development of more efficient synthesis methods. Additionally, 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid could be further explored as a fluorescent probe for other metal ions and in other biochemical assays.
Métodos De Síntesis
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzoic acid with sodium azide to form 4-nitrobenzoyl azide. This intermediate is then reduced to 4-aminobenzoyl azide using hydrogen gas and a palladium catalyst. The final step involves the reaction of 4-aminobenzoyl azide with chloroacetic acid to form 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been studied extensively for its ability to act as a fluorescent probe for metal ions such as copper, zinc, and iron. This property has been utilized in various biochemical assays to detect and quantify metal ions in biological samples. 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. In these studies, 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been shown to exhibit antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of enzymes involved in disease progression.
Propiedades
IUPAC Name |
4-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-1-3-7(4-2-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVKGQGEFVBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
